Methyl 4-azido-2,6-difluorobenzoate

Description

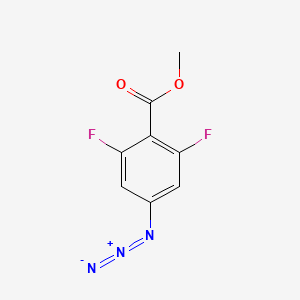

Methyl 4-azido-2,6-difluorobenzoate is a fluorinated aromatic azide derivative featuring a benzoate ester backbone substituted with an azide (-N₃) group at the para position and fluorine atoms at the 2- and 6-positions. This compound is of significant interest in photochemistry and materials science due to the reactivity of its azide group, which can generate nitrene intermediates upon thermal or photolytic activation .

Properties

Molecular Formula |

C8H5F2N3O2 |

|---|---|

Molecular Weight |

213.14 g/mol |

IUPAC Name |

methyl 4-azido-2,6-difluorobenzoate |

InChI |

InChI=1S/C8H5F2N3O2/c1-15-8(14)7-5(9)2-4(12-13-11)3-6(7)10/h2-3H,1H3 |

InChI Key |

KNHGHIOIGRZEIU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)N=[N+]=[N-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Azides

4-Azido-2,3,5,6-Tetrafluoropyridine

- Structure : Pyridine ring with four fluorine atoms and one azide group.

- Molecular Weight : ~215.09 g/mol.

- Reactivity : Undergoes thermal decomposition to generate triplet nitrenes, which exhibit longer lifetimes compared to singlet nitrenes due to electron-withdrawing fluorine substituents .

- Key Difference : The pyridine ring enhances electron deficiency, accelerating nitrene formation but reducing stability in polar solvents compared to benzoate esters .

4-Azido-3,5-Dichloro-2,6-Difluoropyridine

Comparison Table 1: Fluorinated Aromatic Azides

Halogenated Benzoate Esters

Methyl 4-Bromo-2,6-Difluorobenzoate

- Structure : Precursor to the target compound, with bromine replacing the azide group.

- Molecular Weight : 251.02 g/mol .

- Reactivity : Bromine serves as a leaving group in nucleophilic substitution reactions, enabling azide introduction. Less reactive toward photolysis compared to azides .

Methyl 2-Bromohexanoate

Comparison Table 2: Halogenated Benzoate Esters

Azido-Substituted Heterocycles

4-Azido-2,3-Diarylquinolines

- Structure: Quinoline backbone with azide and aryl groups.

- Reactivity: Participates in Pd-catalyzed coupling reactions with boronic acids, yielding 4-amino-2,3-diarylquinolines .

- Key Difference: The quinoline ring’s nitrogen enhances stability under basic conditions, unlike the ester-containing target compound, which may hydrolyze .

Photochemical Behavior

This compound exhibits UV-induced azide decomposition to form singlet nitrenes, which rapidly undergo intersystem crossing to triplet states or participate in C–H insertion . This contrasts with perfluorinated pyridine azides (e.g., 4-azido-2,3,5,6-tetrafluoropyridine), where triplet nitrenes dominate due to stronger electron-withdrawing effects .

Thermal Stability

The compound decomposes at temperatures above 100°C, releasing nitrogen gas and forming reactive nitrene intermediates. This property is leveraged in polymer crosslinking, outperforming aliphatic azides like methyl 2-bromohexanoate in thermal resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.